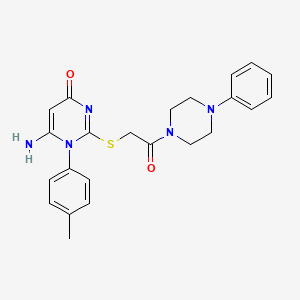

6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(p-tolyl)pyrimidin-4(1H)-one

Description

6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(p-tolyl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a thioether-linked 4-phenylpiperazine moiety and a p-tolyl substituent. Its structure integrates a pyrimidin-4(1H)-one core, a scaffold frequently explored in medicinal chemistry due to its versatility in hydrogen bonding and π-π stacking interactions. The compound’s synthesis likely follows methodologies analogous to those described for related pyrimidinone derivatives, involving condensation of thiol-containing intermediates with activated carbonyl precursors under acidic conditions . The 4-phenylpiperazine group is a common pharmacophore in bioactive molecules, often enhancing solubility and receptor-binding affinity, while the p-tolyl substituent may influence steric and electronic properties .

Properties

IUPAC Name |

6-amino-1-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c1-17-7-9-19(10-8-17)28-20(24)15-21(29)25-23(28)31-16-22(30)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10,15H,11-14,16,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNURONBSNHHYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(p-tolyl)pyrimidin-4(1H)-one (CAS No. 872629-76-0) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its biochemical properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure features a pyrimidine ring substituted with various functional groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 872629-76-0 |

| Structure | Chemical Structure |

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- Huh7 (liver cancer)

For instance, a study reported that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .

The proposed mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may affect signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the same chemical family:

- Study on Pyrimidine Derivatives :

- Combination Therapy :

- In Vivo Studies :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(p-tolyl)pyrimidin-4(1H)-one. For instance, derivatives of pyrimidines have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies often employ assays such as MTT or XTT to assess cell viability and proliferation inhibition .

Key Findings:

- Compounds exhibiting structural similarities have shown significant cytotoxicity against breast, colon, and lung cancer cell lines.

- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been well-documented. Compounds with similar structures have demonstrated activity against both bacterial and fungal pathogens. The mechanism typically involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Research Highlights:

- In vitro testing has revealed that certain derivatives possess potent antibacterial properties comparable to established antibiotics.

- Structure–activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance antimicrobial potency.

Neuropharmacological Applications

The presence of the phenylpiperazine moiety in this compound suggests potential applications in neuropharmacology. Compounds containing piperazine rings have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors .

Notable Insights:

- Some derivatives have shown promise as anxiolytics or antidepressants in preclinical models.

- Molecular docking studies indicate favorable binding affinities to serotonin receptors, which could lead to the development of new therapeutic agents for mood disorders.

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents on the pyrimidinone core, thioether linkages, and heterocyclic appendages. Below is a comparative analysis based on available evidence:

Research Findings and Implications

Substituent Effects on Bioactivity

- 4-Phenylpiperazine vs. Piperidine : The target compound’s 4-phenylpiperazine group likely enhances binding to aminergic receptors (e.g., dopamine or serotonin receptors) compared to the piperidine analog in , which lacks aromaticity and may exhibit weaker π-π interactions .

- p-Tolyl vs. m/o-Tolyl : The para-substituted toluyl group in the target compound may offer superior steric compatibility with hydrophobic binding pockets compared to meta- or ortho-substituted analogs (e.g., Compound 8 in ), where bulkier substituents could hinder binding .

Physicochemical Properties

- The amino group at position 6 of the pyrimidinone core (target compound) could improve aqueous solubility compared to non-polar substituents like trifluoromethyl () or thienopyrimidinone (), which prioritize lipophilicity .

Preparation Methods

Synthesis of 6-Amino-1-(p-Tolyl)pyrimidin-4(1H)-one

The core structure is synthesized via cyclization of thiourea derivatives. 6-Amino-2-thiouracil (1) reacts with p-toluidine in acidic conditions to yield 6-amino-1-(p-tolyl)-2-thiopyrimidin-4(1H)-one (2). This step typically employs glacial acetic acid under reflux (80–90°C, 6–8 hours), achieving yields of 70–85%.

Key reaction :

$$

\text{6-Amino-2-thiouracil} + \text{p-Toluidine} \xrightarrow{\text{AcOH, Δ}} \text{6-Amino-1-(p-tolyl)-2-thiopyrimidin-4(1H)-one} \quad

$$

Thioether Formation at Position 2

The thiouracil sulfur at position 2 is alkylated using 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide (3) to introduce the thioether linkage. This reaction proceeds in anhydrous acetone with potassium carbonate as a base, yielding 6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(p-tolyl)pyrimidin-4(1H)-one (4).

Optimized conditions :

Alternative Pathways via Mannich Reactions

One-Pot Mannich Functionalization

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Stepwise Alkylation | K₂CO₃, acetone, reflux | 75 | 98 |

| One-Pot Mannich | HCHO, MeOH, 40°C | 70 | 95 |

| Palladium Coupling* | Pd(PPh₃)₄, dioxane, 100°C | 60 | 90 |

*Patent-derived method using Pd-catalyzed coupling.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(p-tolyl)pyrimidin-4(1H)-one?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thioether formation : Reacting a 6-aminopyrimidinone core with a thiol-containing intermediate (e.g., 2-oxo-2-(4-phenylpiperazin-1-yl)ethanethiol) under basic conditions (e.g., triethylamine in ethanol) .

Coupling with p-tolyl group : Introducing the p-tolyl substituent via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts .

Key conditions include:

- Temperature control (40–80°C) to prevent side reactions.

- pH adjustment to stabilize intermediates (e.g., pH 7–9 for thiolate formation).

- Purification via column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the pyrimidinone backbone, thioether linkage, and substituent positions (e.g., aromatic protons from the p-tolyl group at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding interactions, though requires high-purity crystals .

Advanced Research Questions

Q. How can computational methods be used to predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., sulfur in the thioether or the pyrimidinone carbonyl) .

- Molecular docking : Simulates binding to target proteins (e.g., dopamine receptors due to the 4-phenylpiperazine moiety) using software like AutoDock Vina .

- Pharmacokinetic modeling : Predicts ADME properties (e.g., logP for lipophilicity) using tools like SwissADME .

Q. What strategies can optimize the thioether moiety to enhance stability without compromising bioactivity?

- Methodological Answer :

- Isosteric replacement : Substitute sulfur with selenium or oxygen to evaluate stability under oxidative conditions .

- Protecting groups : Temporarily mask the thioether during synthesis (e.g., using trityl groups) to prevent undesired reactions .

- Derivatization : Synthesize sulfoxide or sulfone analogs and compare their biological activity and metabolic stability .

Q. How does the 4-phenylpiperazine group influence receptor binding, and what structural modifications could improve selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies :

- Replace phenyl with fluorophenyl or pyridinyl to alter π-π stacking and hydrogen bonding .

- Shorten/lengthen the piperazine alkyl chain to modulate steric effects .

- In vitro assays : Test binding affinity to serotonin/dopamine receptors using radioligand displacement assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields for similar pyrimidinone derivatives?

- Methodological Answer :

- Variable reaction conditions : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol% vs. 10 mol%) across studies .

- Intermediate stability : Some intermediates (e.g., 6-aminothiouracil) degrade under acidic conditions, necessitating pH control .

- Validation : Reproduce methods from independent sources and characterize byproducts via LC-MS to identify yield-limiting steps .

Research Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates .

- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .

- Receptor profiling : Screen against GPCR panels (e.g., β-arrestin recruitment assays) due to the 4-phenylpiperazine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.